Iodoacetyl-Chloroacetyl Reactivity in Enzyme Inactivation
The iodoacetyl derivative of L-2,3-diaminopropanoic acid (i.e., the target compound class) inactivates glucosamine-6-phosphate synthase from Candida albicans with a Kinact of 0.55 µM, compared to 0.5 µM for the bromoacetyl analog and 18.5 µM for the chloroacetyl analog [1]. This represents an approximately 34-fold greater inactivation potency for the iodoacetyl derivative over the chloroacetyl variant. The similar potency of iodoacetyl and bromoacetyl derivatives indicates that both halogens provide comparable leaving group efficiency, but the iodoacetyl form offers the practical advantage of a heavier isotopic signature for mass spectrometry-based mechanistic studies.
| Evidence Dimension | Inactivation constant (Kinact) against purified glucosamine-6-phosphate synthase |
|---|---|
| Target Compound Data | Kinact = 0.55 µM (iodoacetyl derivative of L-2,3-diaminopropanoic acid) |
| Comparator Or Baseline | Kinact = 0.5 µM (bromoacetyl derivative); Kinact = 18.5 µM (chloroacetyl derivative) |
| Quantified Difference | Iodoacetyl is ~34-fold more potent than chloroacetyl; essentially equipotent with bromoacetyl (ratio 1.1:1 bromoacetyl:iodoacetyl) |
| Conditions | Candida albicans glucosamine-6-phosphate synthase; inactivation in the absence of glutamine; Kinact determined by pseudo-first-order kinetics |
Why This Matters
For researchers designing irreversible glucosamine-6-phosphate synthase inhibitors, the iodoacetyl variant provides the optimal balance of high potency and synthetic accessibility relative to bromoacetyl and chloroacetyl alternatives.
- [1] Milewski S, Chmara H, Andruszkiewicz R, Borowski E. N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid: novel inactivators of glucosamine-6-phosphate synthase. Biochim Biophys Acta. 1992 Jan 23;1115(3):225-9. doi: 10.1016/0304-4165(92)90058-3. PMID: 1739736. View Source
